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Part 1: CORE DIRECTIVE (Autonomy) - Structuring the In-depth Technical Guide

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Compound of Interest

Compound Name:	<i>Tert-butyl 4-(methylamino)azepane-1-carboxylate</i>
CAS No.:	878630-92-3
Cat. No.:	B1375351

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Based on the analysis of the topic "Introduction to azepane-based building blocks," I will structure the guide to logically flow from the fundamental aspects of the azepane scaffold to its practical applications in drug discovery. This structure is designed to provide a comprehensive yet accessible narrative for the target audience of researchers, scientists, and drug development professionals.

Proposed Structure:

- Title: An In-depth Technical Guide to Azepane-Based Building Blocks in Modern Drug Discovery
- Abstract/Executive Summary: A concise overview of the importance of azepane scaffolds, the scope of the guide, and its relevance to medicinal chemistry and drug development.
- Chapter 1: The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry
 - 1.1. Introduction to Saturated Heterocycles and their Role in Drug Design.
 - 1.2. The Unique Structural and Conformational Properties of the Azepane Ring.[1][2][3]

- 1.3. Physicochemical Properties and their Modulation for Drug-Likeness.
- 1.4. The Azepane Moiety as a Bioisostere.
- Chapter 2: Synthetic Strategies for Accessing the Azepane Core
 - 2.1. Retrosynthetic Analysis and Key Disconnections.
 - 2.2. Ring-Closing Metathesis (RCM) for Azepane Synthesis.
 - 2.3. Reductive Amination Strategies (Intramolecular and Intermolecular).[4][5][6]
 - 2.4. Ring Expansion Methodologies (e.g., Beckmann Rearrangement, Tiffeneau-Demjanov).[7]
 - 2.5. Novel Photochemical and Dearomative Approaches.[8]
 - 2.6. Asymmetric Synthesis of Chiral Azepanes.
 - Table: Comparison of Synthetic Routes to Azepanes (Scope, Advantages, Limitations).
- Chapter 3: Functionalization and Diversification of the Azepane Scaffold
 - 3.1. N-Functionalization: A Gateway to Diverse Chemical Space.[9]
 - 3.2. Regio- and Stereoselective C-H Functionalization.[10][11][12][13]
 - 3.3. Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation.[14][15][16][17]
 - 3.4. Synthesis of Spirocyclic Azepane Derivatives.
 - Diagram: Workflow for the Diversification of an Azepane Core.
- Chapter 4: Azepane-Based Building Blocks in Drug Discovery: Case Studies and Therapeutic Applications
 - 4.1. Azepanes in CNS Disorders (e.g., Antipsychotics, Antidepressants).[18][19]
 - 4.2. Applications in Oncology (e.g., Kinase Inhibitors).[1][3]

- 4.3. Azepanes as Antiviral and Antimicrobial Agents.[20][21]
- 4.4. Emerging Therapeutic Areas.
- Table: FDA-Approved Drugs and Clinical Candidates Containing the Azepane Moiety.[3][20]
- Chapter 5: Practical Considerations and Experimental Protocols
 - 5.1. General Laboratory Practices for Handling Azepane Derivatives.
 - 5.2. Detailed Step-by-Step Protocol: Synthesis of a Substituted Azepane via Reductive Amination.
 - 5.3. Detailed Step-by-Step Protocol: N-Arylation of an Azepane.
 - 5.4. Characterization Techniques (NMR, MS, X-ray Crystallography).[2]
- Chapter 6: Future Perspectives and Conclusion
 - 6.1. Emerging Trends in Azepane Chemistry.
 - 6.2. The Role of Computational Chemistry in Designing Azepane-Based Ligands.[2]
 - 6.3. Summary of the Importance of Azepane Building Blocks.
- References: A comprehensive and numbered list of all cited sources with full details and clickable URLs.

This structure allows for a deep dive into the core chemistry of azepanes while maintaining a clear focus on their practical application in drug discovery, thereby fulfilling the requirements of the prompt. The inclusion of tables, diagrams, and detailed protocols will enhance the educational value and practical utility of the guide for the intended audience. The logical progression from fundamentals to applications ensures a coherent and authoritative narrative. An In-depth Technical Guide to Azepane-Based Building Blocks in Modern Drug Discovery

Abstract

The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a privileged structural motif.^{[1][18]} Its inherent three-dimensional character and conformational flexibility offer a distinct advantage in the design of novel therapeutics by enabling a more comprehensive exploration of chemical space and facilitating optimal interactions with biological targets.^{[1][3]} This technical guide provides a comprehensive overview of azepane-based building blocks for professionals in drug discovery and development. We will explore the fundamental structural and physicochemical properties of the azepane core, delve into established and innovative synthetic methodologies for its construction and functionalization, and present case studies of its successful incorporation into clinical candidates and approved drugs. This guide aims to serve as an authoritative resource, grounded in scientific literature, to empower the rational design of next-generation pharmaceuticals leveraging the unique attributes of the azepane scaffold.

Chapter 1: The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry

Introduction to Saturated Heterocycles and their Role in Drug Design

The design of small molecule drugs has progressively moved towards embracing three-dimensionality to enhance binding affinity and selectivity for biological targets. Saturated heterocyclic scaffolds are pivotal in this endeavor as they introduce conformational complexity and defined exit vectors for substituents. Unlike their flat, aromatic counterparts, these three-dimensional structures can better mimic the shapes of natural substrates and bind to the intricate topographies of protein active sites. This can lead to improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The Unique Structural and Conformational Properties of the Azepane Ring

The seven-membered azepane ring possesses a higher degree of conformational flexibility compared to smaller five- and six-membered rings like pyrrolidine and piperidine.^[3] This flexibility allows it to adopt a variety of low-energy chair, boat, and twist-boat conformations.^[2] This dynamic nature enables azepane-containing molecules to adapt their shape to optimize interactions within a binding pocket, a concept of significant importance in rational drug design.

The introduction of substituents can further influence and restrict this conformational equilibrium, allowing for the fine-tuning of the molecule's three-dimensional presentation.[2][3]

Physicochemical Properties and their Modulation for Drug-Likeness

The nitrogen atom in the azepane ring is a key determinant of its physicochemical properties. As a secondary amine, it imparts a degree of basicity and polarity to the molecule. This can be strategically modulated through N-substitution to optimize properties such as solubility, pKa, and lipophilicity (LogP), which are critical for oral bioavailability and overall drug-likeness. The nitrogen can also act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.

The Azepane Moiety as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a powerful strategy. The azepane ring can serve as a bioisostere for other cyclic structures, such as piperidine or even carbocyclic rings. This "scaffold hopping" can lead to novel intellectual property, improved pharmacokinetic profiles, and potentially different biological activities. For instance, expanding a piperidine ring to an azepane can alter the vectoral presentation of substituents, leading to enhanced target engagement.[8]

Chapter 2: Synthetic Strategies for Accessing the Azepane Core

The efficient construction of the azepane ring system is a cornerstone of its utility as a building block. A variety of synthetic methods have been developed, each with its own advantages and limitations.

Retrosynthetic Analysis and Key Disconnections

From a retrosynthetic perspective, the azepane ring can be disconnected in several ways. Common strategies involve the formation of one of the C-N bonds or a C-C bond within the ring. This leads to linear precursors that can be cyclized through various chemical

transformations. The choice of disconnection is often guided by the desired substitution pattern on the final azepane product.

Ring-Closing Metathesis (RCM) for Azepane Synthesis

Ring-closing metathesis has become a powerful and versatile tool for the synthesis of a wide range of cyclic compounds, including azepanes. This reaction typically employs a ruthenium catalyst to cyclize a linear diene precursor containing a nitrogen atom. The high functional group tolerance and generally mild reaction conditions make RCM an attractive method for the synthesis of complex and poly-functionalized azepanes.[8]

Reductive Amination Strategies

Intramolecular reductive amination is a classic and robust method for constructing the azepane ring. This approach involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone). The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the azepane. Ultrasound-assisted reductive amination has been shown to improve yields and reduce solvent usage.[4][5][6]

Ring Expansion Methodologies

Ring expansion reactions provide another avenue to the azepane core, often starting from more readily available six-membered rings. The Beckmann rearrangement of cyclohexanone oximes to form caprolactams (azepan-2-ones) is a well-established example. These lactams can then be reduced to the corresponding azepanes. Other ring expansion strategies, such as the Tiffeneau-Demjanov rearrangement, have also been employed.[7]

Novel Photochemical and Dearomative Approaches

Recent advances in synthetic methodology have introduced innovative ways to construct the azepane skeleton. Photochemical dearomative ring expansion of nitroarenes offers a novel strategy to convert a six-membered aromatic ring into a seven-membered azepane.[8] This method allows for the predictable transfer of the substitution pattern from the starting arene to the final product.

Asymmetric Synthesis of Chiral Azepanes

Many bioactive molecules are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of asymmetric syntheses of azepanes is of great importance. This can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries in the synthetic sequence.

Table 1: Comparison of Selected Synthetic Routes to Azepanes

Synthetic Route	Precursor	Key Reagents/Catalysts	Advantages	Limitations
Ring-Closing Metathesis	Acyclic diene-amine	Grubbs or Hoveyda-Grubbs Ru catalysts	High functional group tolerance, mild conditions.	Cost of catalyst, generation of ethylene byproduct.
Reductive Amination	Linear amino-aldehyde/ketone	NaBH(OAc) ₃ , NaBH ₃ CN	Readily available starting materials, reliable.	May require protection of other functional groups.
Beckmann Rearrangement	Cyclohexanone oxime	Strong acid (e.g., H ₂ SO ₄ , PPA)	Access to caprolactam intermediates.	Harsh reaction conditions, potential for side reactions.
Photochemical Ring Expansion	Nitroarene	Blue light, phosphite reagent	Novel transformation, predictable substitution pattern.	Specialized equipment required, scope may be limited.

Chapter 3: Functionalization and Diversification of the Azepane Scaffold

The ability to introduce a variety of substituents at specific positions on the azepane ring is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of a drug candidate.

N-Functionalization: A Gateway to Diverse Chemical Space

The nitrogen atom of the azepane ring is a primary handle for diversification. It can be readily functionalized through a variety of standard organic transformations, including:

- N-Alkylation: Reaction with alkyl halides or other electrophiles.
- N-Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides.
- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.^[9]

Regio- and Stereoselective C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds.^{[11][13]} While still a developing field for azepanes, methods for the directed C-H activation at various positions on the ring are being explored.^{[10][12]} These approaches offer the potential to install functional groups at positions that are difficult to access through traditional synthetic methods.

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Caption: C-H Functionalization of the Azepane Scaffold.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable tools for the synthesis of functionalized azepanes.^{[15][16][17]} These reactions allow for the formation of C-C and C-heteroatom bonds, enabling the introduction of a wide range of substituents with a high degree of control.^[14]

Synthesis of Spirocyclic Azepane Derivatives

Spirocyclic systems, where two rings share a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. The azepane ring can be incorporated into spirocyclic scaffolds to create novel chemical entities with unique spatial arrangements of functional groups.

Chapter 4: Azepane-Based Building Blocks in Drug Discovery: Case Studies and Therapeutic Applications

The versatility of the azepane scaffold is demonstrated by its presence in a number of clinically successful drugs and promising investigational agents across various therapeutic areas.

Azepanes in CNS Disorders

The ability of the azepane moiety to cross the blood-brain barrier and interact with targets in the central nervous system has led to its use in the development of drugs for CNS disorders. For example, some antipsychotic and antidepressant drugs feature an azepane ring in their structure.^[18] Clinical candidates containing the azepane scaffold are also being investigated for conditions such as Huntington's Disease, Intermittent Explosive Disorder, and PTSD.^[19]

Applications in Oncology

In the field of oncology, the azepane ring has been incorporated into molecules targeting various cancer-related pathways. For instance, some kinase inhibitors utilize the azepane

scaffold to orient key binding groups for optimal interaction with the ATP-binding site of the kinase.[1][3]

Azepanes as Antiviral and Antimicrobial Agents

The azepane motif is also found in antiviral and antimicrobial agents.[20][21] The unique shape and chemical properties of the azepane ring can contribute to the specific binding of these drugs to their viral or microbial targets.

Table 2: Examples of FDA-Approved Drugs and Clinical Candidates Containing the Azepane Moiety

Compound Name	Status	Therapeutic Area	Mechanism of Action
Azelastine	Approved	Antihistamine	H1 receptor antagonist
Tolazamide	Approved	Antidiabetic	Sulfonylurea
SRX246	Clinical	CNS Disorders	Vasopressin V1a receptor antagonist
Balanol	Natural Product	Research	Protein kinase C inhibitor

Chapter 5: Practical Considerations and Experimental Protocols

General Laboratory Practices for Handling Azepane Derivatives

Azepane and its simple derivatives are typically liquids or low-melting solids. As with all amines, they should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn.

Detailed Step-by-Step Protocol: Synthesis of a Substituted Azepane via Reductive Amination

Materials:

- N-Boc-4-amino-1-heptanal (1.0 eq)
- Sodium triacetoxyborohydride (1.5 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve N-Boc-4-amino-1-heptanal in DCM to make a 0.1 M solution.
- Add sodium triacetoxyborohydride to the solution in one portion.
- Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azepane.

Detailed Step-by-Step Protocol: N-Arylation of an Azepane

Materials:

- Azepane (1.0 eq)
- Aryl bromide (1.1 eq)
- Palladium(II) acetate (0.02 eq)
- Xantphos (0.04 eq)
- Cesium carbonate (2.0 eq)
- Toluene

Procedure:

- To an oven-dried flask, add palladium(II) acetate, Xantphos, and cesium carbonate.
- Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
- Add toluene, followed by the azepane and the aryl bromide.
- Heat the reaction mixture to 100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-arylated azepane.

Characterization Techniques

The structure and purity of synthesized azepane derivatives are typically confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the structure and stereochemistry of the molecule.
- Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
- X-ray Crystallography: Can be used to determine the solid-state conformation and absolute stereochemistry of crystalline derivatives.[2]

Chapter 6: Future Perspectives and Conclusion

Emerging Trends in Azepane Chemistry

The field of azepane chemistry is continuously evolving. Emerging trends include the development of more efficient and selective C-H functionalization methods, the synthesis of novel and complex azepane-containing scaffolds, and the application of flow chemistry to the synthesis of azepane derivatives.

The Role of Computational Chemistry in Designing Azepane-Based Ligands

Computational modeling plays an increasingly important role in the design of azepane-based drug candidates. Molecular dynamics simulations can be used to study the conformational preferences of the azepane ring, and docking studies can predict how these molecules will bind to their biological targets.[2] This *in silico* approach can help to prioritize the synthesis of compounds with the highest likelihood of success.

Summary of the Importance of Azepane Building Blocks

In conclusion, azepane-based building blocks are a valuable asset in the medicinal chemist's toolbox. Their unique structural and conformational properties, coupled with the ever-expanding repertoire of synthetic methods for their construction and functionalization, ensure that the azepane scaffold will continue to play a significant role in the discovery and development of new medicines. The ability to introduce three-dimensionality and explore novel chemical space makes azepanes a key element in the ongoing quest for more effective and safer therapies.

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- To cite this document: BenchChem. [Part 1: CORE DIRECTIVE (Autonomy) - Structuring the In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1375351#introduction-to-azepane-based-building-blocks\]](https://www.benchchem.com/product/b1375351#introduction-to-azepane-based-building-blocks)

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